3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-YL adamantane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-YL adamantane-1-carboxylate is a complex organic compound that features a pyrazole ring, an adamantane moiety, and a nitrobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-YL adamantane-1-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the adamantane carboxylate group and the nitrobenzenesulfonyl group. Common reagents and conditions include:
Pyrazole formation: Using hydrazine and a β-diketone under acidic or basic conditions.
Adamantane carboxylate introduction: Esterification or amidation reactions.
Nitrobenzenesulfonyl group addition: Sulfonylation using sulfonyl chlorides and a base.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might involve the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-YL adamantane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.
Substitution: Halogenation using halogens or halogenating agents, followed by nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation as a potential drug candidate for various diseases.
Industry: Use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-YL adamantane-1-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzymatic activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzenesulfonyl derivatives: Compounds with similar sulfonyl groups.
Adamantane derivatives: Compounds featuring the adamantane moiety.
Pyrazole derivatives: Compounds with the pyrazole ring structure.
Uniqueness
3-Methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-YL adamantane-1-carboxylate is unique due to the combination of its structural features, which may confer specific chemical reactivity and biological activity not found in other compounds. This uniqueness can be leveraged in designing new molecules with tailored properties for specific applications.
Properties
Molecular Formula |
C27H27N3O6S |
---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] adamantane-1-carboxylate |
InChI |
InChI=1S/C27H27N3O6S/c1-17-24(37(34,35)23-9-7-22(8-10-23)30(32)33)25(29(28-17)21-5-3-2-4-6-21)36-26(31)27-14-18-11-19(15-27)13-20(12-18)16-27/h2-10,18-20H,11-16H2,1H3 |
InChI Key |
ABAYWAXAERSDTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C34CC5CC(C3)CC(C5)C4)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.